molecular formula C19H12N2O3S B2648025 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile CAS No. 375835-79-3

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile

Cat. No.: B2648025
CAS No.: 375835-79-3
M. Wt: 348.38
InChI Key: XHJFAHMHCMIATE-AUWJEWJLSA-N
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Description

(Z)-2-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a synthetic benzothiazole derivative designed for advanced research in multifactorial diseases. Compounds featuring the benzothiazole scaffold are of significant interest in medicinal chemistry due to their great variety of biological actions and their use as a core structure in several multifunctional drugs . The benzo[1,3]dioxole moiety, often derived from piperonal, is a common pharmacophore that can contribute to a molecule's binding affinity and metabolic profile. This compound is structurally engineered for potential multifunctional activity. Contemporary research is increasingly focused on the discovery of single molecular entities capable of interacting with multiple biological targets to tackle complex conditions like cancer, neurodegenerative diseases, and inflammatory disorders . The presence of a 4-hydroxyphenyl group is a critical feature, as phenolic hydroxyl moieties are frequently associated with antioxidant capacity, potentially enabling the compound to act as a quencher of reactive oxygen species (ROS) . This dualism of targeting specific pathways while mitigating oxidative stress is a promising strategy in areas such as oncology and dermatology. Research Applications: • Anticancer Research: Benzothiazole analogs have demonstrated excellent antiproliferative profiles and the ability to induce apoptosis in human melanoma cells, making them promising candidates for oncology research . • Antioxidant Studies: The molecular structure suggests potential for radical scavenging activity, which can be evaluated through standard assays like DPPH and FRAP tests . • Multi-Target Drug Discovery: This compound serves as a key building block for developing novel multi-target directed ligands (MTDLs), a modern approach in polypharmacology . Handling and Safety: This product is provided for non-human research and laboratory use only. It is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct their own safety assessments and handle the material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12N2O3S/c20-9-14(7-12-1-4-15(22)5-2-12)19-21-16(10-25-19)13-3-6-17-18(8-13)24-11-23-17/h1-8,10,22H,11H2/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHJFAHMHCMIATE-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CC4=CC=C(C=C4)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C\C4=CC=C(C=C4)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a thiazole ring, a benzo[d][1,3]dioxole moiety, and an acrylonitrile backbone, suggest a variety of interactions with biological targets. This article aims to provide a detailed overview of the biological activity associated with this compound, supported by data tables and research findings.

Structural Characteristics

The structural complexity of This compound contributes to its diverse biological activities. The key structural components are:

  • Thiazole Ring : Often associated with antimicrobial and anticancer properties.
  • Benzo[d][1,3]dioxole Moiety : Known for enhancing antioxidant activity.
  • Acrylonitrile Backbone : Linked to cytotoxic effects against cancer cells.

Structural Features Table

Structural FeatureDescriptionBiological Activity
Thiazole RingHeterocyclic structureAntimicrobial, anticancer
Benzo[d][1,3]dioxoleAromatic compoundAntioxidant
Acrylonitrile BackboneUnsaturated nitrileCytotoxicity against cancer

Anticancer Properties

Preliminary studies indicate that this compound exhibits notable cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the interaction with cellular pathways that regulate cell proliferation and apoptosis. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell growth through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The thiazole ring present in the compound is linked to antimicrobial properties. Research has shown that derivatives containing thiazole exhibit activity against a range of bacterial and fungal strains. This suggests that This compound may possess similar antimicrobial efficacy.

Anti-inflammatory Effects

The presence of the hydroxy group on the phenyl ring may enhance the anti-inflammatory potential of this compound. Studies on related compounds have indicated that hydroxylated phenolic structures can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Study 1: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of similar thiazole derivatives revealed that compounds with the thiazole structure exhibited IC50 values in the micromolar range against several cancer cell lines (e.g., MCF-7, HeLa). The specific IC50 value for This compound is yet to be determined but is anticipated to follow this trend based on structural similarity.

Study 2: Antimicrobial Activity Assessment

In vitro tests demonstrated that thiazole-containing compounds showed significant activity against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents based on this compound's structure.

Study 3: Anti-inflammatory Mechanism Investigation

Research into similar phenolic compounds indicated their ability to inhibit NF-kB signaling pathways, leading to decreased expression of inflammatory markers. This mechanism may also be applicable to This compound , warranting further investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole and Aryl Groups

The structural and functional diversity of analogous compounds arises from substitutions on the thiazole ring and the acrylonitrile-linked aryl group. Key comparisons include:

Table 1: Structural Comparison with Analogous Compounds

Compound Name Thiazole Substituent Aryl Group on Acrylonitrile Isomer Key Features Reference
Target Compound 4-(Benzo[d][1,3]dioxol-5-yl) 4-Hydroxyphenyl Z Fused dioxol ring (electron-rich), para-hydroxyl for H-bonding -
(Z)-2-(Benzo[d][1,3]dioxol-5-yl)-2-phenylacrylonitrile Benzo[d][1,3]dioxol-5-yl Phenyl Z Lacks hydroxyl; reduced polarity and bioactivity potential
(E)-2-(Benzo[d]thiazol-2-yl)-3-arylacrylonitriles Benzo[d]thiazol-2-yl Varied (e.g., 4-Cl, 4-OCH₃) E E-isomer reduces steric hindrance; electron-withdrawing groups enhance reactivity
(Z)-2-(4-Fluorophenyl)thiazol-2-yl analog 4-Fluorophenyl 3-Hydroxy-4-methoxyphenyl Z Fluorine (electron-withdrawing) increases metabolic stability; methoxy improves lipophilicity
2-((3-Hydroxyphenyl)amino)-4-(methylthiazol)pyrimidine 4-Methyl-2-(methylamino)thiazol-5-yl 3-Hydroxyphenyl - Amino groups enhance solubility; meta-hydroxyl alters binding affinity

Key Observations :

  • Hydroxyl Position : The para-hydroxyl group in the target compound vs. meta-hydroxyl in ’s analog may influence hydrogen-bonding patterns and receptor selectivity.
  • Isomerism : The Z-configuration in the target compound introduces steric hindrance between the thiazole and aryl groups, unlike the E-isomers in , which adopt extended conformations .

Q & A

Basic: What are the standard synthetic routes for (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-hydroxyphenyl)acrylonitrile, and how can reaction conditions be optimized?

Methodological Answer:
The compound is synthesized via a condensation reaction between a thiosemicarbazide derivative and an appropriate oxo-compound. Key steps include:

  • Refluxing 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid, sodium acetate, and an oxo-compound in a DMF/acetic acid mixture for 2 hours .
  • Recrystallization from DMF-ethanol or DMF-acetic acid to isolate the (Z)-isomer.
    Optimization Variables:
  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.
  • Catalyst Loading: Sodium acetate acts as a base to deprotonate intermediates, with molar ratios (e.g., 1:2 thiosemicarbazide:sodium acetate) critical for yield .
  • Temperature Control: Prolonged reflux (>2 hours) may promote isomerization; monitor via TLC or HPLC.

Basic: How is the (Z)-stereochemistry of this acrylonitrile derivative confirmed experimentally?

Methodological Answer:

  • 1H NMR Spectroscopy: The coupling constant (JJ) between the α,β-protons of the acrylonitrile moiety typically falls within 10–12 Hz for the (Z)-isomer, compared to 12–16 Hz for the (E)-isomer .
  • X-ray Crystallography: Single-crystal analysis resolves spatial arrangement. For example, (Z)-3-(3,4-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile showed a dihedral angle of 15.2° between aromatic rings, confirming the (Z)-configuration .

Advanced: What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

  • Density Functional Theory (DFT): Use hybrid functionals like B3LYP (Becke’s three-parameter exchange + Lee-Yang-Parr correlation) to calculate frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and charge distribution .
    • Basis Set Selection: 6-31G(d,p) for geometry optimization; aug-cc-pVTZ for high-accuracy energy calculations.
    • Solvent Effects: Include implicit solvation models (e.g., PCM) to simulate polar environments .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., kinases) using AMBER or CHARMM force fields.

Advanced: How can researchers design assays to evaluate this compound’s neurogenic activity in adult hippocampal models?

Methodological Answer:

  • In Vitro Models:
    • Primary rat hippocampal neuron cultures treated with 1–10 µM compound; assess neurite outgrowth via β-III-tubulin immunostaging .
    • High-content imaging to quantify dendritic branching (e.g., Sholl analysis).
  • In Vivo Models:
    • Intraperitoneal administration in adult Sprague-Dawley rats (5–20 mg/kg); BrdU/DCX co-labeling to track neurogenesis in dentate gyrus .
  • Controls: Include positive controls (e.g., BDNF) and vehicle (DMSO <0.1%).

Advanced: What strategies are effective for structure-activity relationship (SAR) studies on the acrylonitrile moiety?

Methodological Answer:

  • Substituent Variation:
    • Replace the 4-hydroxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density .
    • Introduce halogen atoms (Cl, Br) at the benzo[d][1,3]dioxol-5-yl ring to enhance lipophilicity .
  • Biological Testing:
    • Parallel screening against kinase targets (e.g., CDK5, GSK-3β) linked to neurogenesis.
    • Correlate IC50 values with substituent Hammett constants (σ\sigma) or π-hydrophobicity parameters .

Basic: What analytical techniques are used to assess the compound’s purity and stability under physiological conditions?

Methodological Answer:

  • HPLC-MS: Reverse-phase C18 column (ACN/water gradient); monitor degradation products at 37°C in PBS (pH 7.4) over 24–72 hours .
  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (>200°C suggests thermal stability).
  • UV-Vis Spectroscopy: Track absorbance changes at λmax\lambda_{\text{max}} (~300 nm for acrylonitrile derivatives) in buffered solutions .

Advanced: How can molecular docking elucidate this compound’s interaction with putative targets like estrogen receptors?

Methodological Answer:

  • Target Selection: Retrieve crystal structures (e.g., ERα PDB: 1A52) from the RCSB Protein Data Bank.
  • Docking Workflow:
    • Prepare ligand (AMBER/GAFF force fields) and receptor (protonation states optimized via PROPKA).
    • Use AutoDock Vina or Glide for flexible docking; prioritize poses with hydrogen bonds to Arg394/Glu353 (ERα ligand-binding domain) .
  • Validation: Compare docking scores with known agonists/antagonists (e.g., tamoxifen).

Advanced: What experimental controls are critical when studying isomerization during synthesis?

Methodological Answer:

  • Kinetic vs. Thermodynamic Control:
    • Low-temperature reactions favor kinetic (Z)-isomer; prolonged heating may shift equilibrium to (E)-form .
  • Quenching Methods: Rapid cooling and acidification (pH 4–5) stabilize the (Z)-configuration.
  • Analytical Monitoring: Use chiral HPLC (Chiralpak AD-H column) to resolve isomers; track retention time shifts .

Basic: What are the key considerations for scaling up synthesis from milligram to gram quantities for preclinical studies?

Methodological Answer:

  • Solvent Volume Reduction: Replace DMF with ethanol/water mixtures for safer large-scale reflux .
  • Catalyst Recycling: Recover sodium acetate via filtration and reuse (yield loss <5% after three cycles).
  • Purification: Switch from column chromatography to recrystallization (e.g., ethanol/water 7:3 v/v) to minimize solvent waste .

Advanced: How can in silico toxicity prediction models guide the prioritization of derivatives for in vivo testing?

Methodological Answer:

  • ADMET Prediction: Use SwissADME or ProTox-II to estimate:
    • CYP450 Inhibition: Prioritize derivatives with low affinity for CYP3A4/2D6 to avoid drug-drug interactions.
    • hERG Binding: Exclude compounds with predicted IC50 < 1 µM for hERG potassium channels .
  • Read-Across Analysis: Compare structural alerts (e.g., nitrile group) with known toxicophores in ToxCast databases.

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